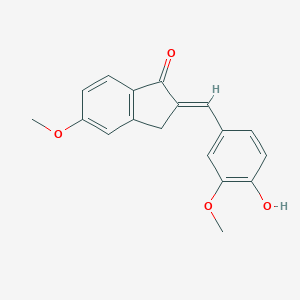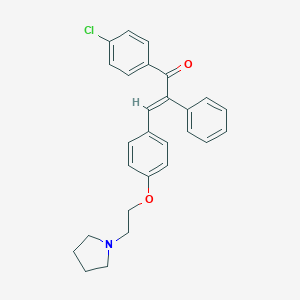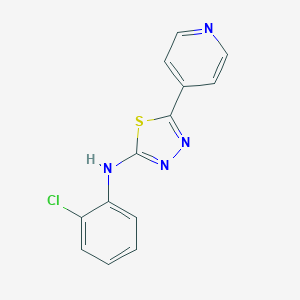
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone exerts its effects through the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone. One area of research is the development of more efficient synthesis methods for 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, which could increase its availability for research purposes. Another area of research is the investigation of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone and its potential for use in combination with other anti-cancer agents.
Synthesemethoden
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can be synthesized through a multi-step process, starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with indan-1-one in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid. The final product, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been extensively studied for its potential use in various scientific research applications. One of the key areas of research is its potential as an anti-cancer agent. Studies have shown that 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in cancer treatment. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C18H16O4/c1-21-14-4-5-15-12(10-14)9-13(18(15)20)7-11-3-6-16(19)17(8-11)22-2/h3-8,10,19H,9H2,1-2H3/b13-7+ |
InChI-Schlüssel |
JFCINICPADEORI-NTUHNPAUSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)


![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
